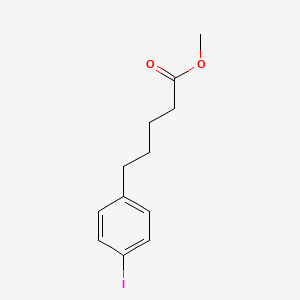

Methyl 5-(4-iodophenyl)pentanoate

Description

Methyl 5-(4-iodophenyl)pentanoate is an aromatic ester characterized by a pentanoate backbone with a 4-iodophenyl substituent at the fifth carbon. This compound’s synthesis likely involves palladium-catalyzed cross-coupling or iodination reactions, common in aryl halide preparations. Applications may span pharmaceuticals (e.g., enzyme inhibitors) or materials science, leveraging the iodine atom’s unique characteristics .

Properties

Molecular Formula |

C12H15IO2 |

|---|---|

Molecular Weight |

318.15 g/mol |

IUPAC Name |

methyl 5-(4-iodophenyl)pentanoate |

InChI |

InChI=1S/C12H15IO2/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 |

InChI Key |

MDBFKMASEIXGBA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-iodophenyl)pentanoate typically involves the esterification of 5-(4-iodophenyl)pentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-iodophenyl)pentanoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Reduction: Formation of 5-(4-iodophenyl)pentanol.

Oxidation: Formation of 5-(4-iodophenyl)pentanoic acid.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : Methyl 5-(4-iodophenyl)pentanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its iodophenyl group can facilitate further chemical transformations, making it valuable in synthetic organic chemistry.

2. Biology

- Biochemical Pathways : The compound is utilized in studies focusing on biochemical pathways involving esterases and other enzymes. Its structure allows researchers to investigate enzyme-substrate interactions, contributing to a better understanding of metabolic processes.

3. Medicine

- Drug Development : this compound has been investigated for its potential use in drug development, particularly in the design of radiopharmaceuticals for imaging and therapy. Its ability to bind to albumin enhances its blood circulation time, making it a candidate for therapeutic applications .

Case Study 1: Radioconjugates Development

A study evaluated the albumin-binding capability of various compounds including those featuring the 5-(4-iodophenyl)pentanoate moiety. The findings indicated that modifications in the linker units adjacent to the iodophenyl group could fine-tune tissue distribution profiles, significantly improving tumor uptake while reducing renal accumulation .

Case Study 2: Anticancer Activity

Research has focused on synthesizing derivatives of this compound to assess their anticancer properties. Compounds derived from this ester demonstrated significant efficacy against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism of action of Methyl 5-(4-iodophenyl)pentanoate involves its interaction with molecular targets such as enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The iodophenyl group may also interact with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Aryl-Substituted Pentanoates

Table 2: Functional Group Impact on Properties

| Functional Group | Example Compound | Solubility (Polarity) | Stability |

|---|---|---|---|

| Iodoaryl | This compound | Low (lipophilic) | High (inert) |

| Aminoaryl | Methyl 5-(4-aminophenyl)pentanoate | High | Moderate (oxidizable) |

| Sulfinyl | Methyl 5-(methylsulfinyl)pentanoate | Moderate | Oxidation-sensitive |

| Silyl ester | Trimethylsilyl 5-(2-methoxyphenyl)pentanoate | Low (volatile) | Hydrolysis-prone |

Biological Activity

Methyl 5-(4-iodophenyl)pentanoate is a compound of considerable interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Structural Characteristics

This compound features an ester functional group and an iodophenyl moiety, which contribute to its chemical reactivity and biological interactions. The specific arrangement of these groups influences its interaction with various biological targets, including enzymes and proteins.

The biological activity of this compound is primarily attributed to its interaction with enzymes such as esterases. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may then participate in further biochemical pathways. Additionally, the iodophenyl group can interact with proteins, potentially modulating their activity and function.

Key Interactions:

- Ester Hydrolysis : The hydrolysis of the ester bond by esterases leads to the formation of biologically active derivatives.

- Protein Binding : The iodophenyl group may enhance binding to serum proteins like albumin, affecting the pharmacokinetics of radioconjugates in therapeutic applications .

Applications in Drug Development

This compound is being explored for its potential use in drug development, particularly in the design of radiopharmaceuticals. Its ability to bind to albumin can enhance the circulation time of drugs in the bloodstream, making it a candidate for targeted therapies .

Notable Case Studies:

- Radiopharmaceutical Development : Studies have shown that compounds containing the 5-(4-iodophenyl)pentanoate moiety exhibit high tumor uptake (30-45% IA/g) and prolonged blood retention (3.8-8.7% IA/g at 24 hours post-injection), while also demonstrating lower kidney accumulation compared to other derivatives .

- Inhibition Studies : Research has indicated that modifications to the structure of this compound can lead to significant changes in its pharmacokinetic profile, impacting its effectiveness as a therapeutic agent against various cancers .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(4-iodophenyl)pentanoate | Iodophenyl at position 2 | Different binding affinity compared to methyl 5 |

| Methyl 4-(4-iodophenyl)butanoate | Iodophenyl at position 4 | Higher albumin-binding affinity than methyl 5 |

| Ethyl 5-(4-iodophenyl)pentanoate | Ethyl group instead of methyl | Similar biological activity but altered pharmacokinetics |

Research Findings

Recent studies highlight the importance of structural modifications on the biological activity of this compound:

- Albumin Binding Studies : A comparative study demonstrated that subtle changes in structure significantly affect albumin binding, which is crucial for optimizing drug delivery systems .

- Antioxidant Properties : Investigations into phenolic compounds suggest that similar structures may exhibit antioxidant activities, potentially contributing to their therapeutic effects against oxidative stress-related diseases .

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-(4-iodophenyl)pentanoate?

- Methodological Answer : A typical synthesis involves coupling 4-iodophenyl derivatives with pentanoate esters. For example, alkylation of methyl pentanoate with 4-iodobenzyl bromide under basic conditions (e.g., NaH/DMF) is widely used. Hydrolysis and esterification steps may follow to optimize yield . Characterization via -NMR (e.g., δ 7.6–7.8 ppm for aromatic protons) and mass spectrometry (exact mass: 348.00 g/mol) is critical to confirm purity .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer : -NMR is essential for differentiating regioisomers. The carbonyl carbon (C=O) of the ester group appears at ~170 ppm, while the iodophenyl carbons show distinct aromatic splitting (e.g., C-I coupling at ~95 ppm). IR spectroscopy can confirm ester C=O stretching (~1740 cm) and aryl C-I bonds (~500 cm) .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store in amber vials under inert gas (N) at –20°C to prevent photodegradation of the iodophenyl group and ester hydrolysis. Dilute solutions (e.g., 50 µg/mL in methanol) are stable for ≤6 months .

Advanced Research Questions

Q. How can regioselective iodination be achieved during synthesis to avoid byproducts?

- Methodological Answer : Use directing groups (e.g., methoxy or nitro) on the phenyl ring prior to iodination. For example, electrophilic iodination with I/HIO in acetic acid at 60°C ensures para-selectivity. Post-functionalization removal of directing groups via hydrolysis or reduction is required .

Q. What strategies mitigate ester hydrolysis during prolonged reactions?

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

Q. How does the iodine atom influence the compound’s stability under radical reaction conditions?

- Methodological Answer : The C-I bond is susceptible to homolytic cleavage under UV light or with radical initiators (e.g., AIBN). Use EPR spectroscopy to detect iodine-centered radicals. Stabilize intermediates with scavengers like TEMPO .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

Q. How can its ester group be selectively modified without affecting the iodophenyl moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.